Ethyl 2-bromobutanoate Ethyl 2-bromobutanoate Ethyl 2-bromobutyrate is used in synthetic chemistry as a polymerization initiator. Ethyl 2-bromobutyrate is also used as a reagent to synthesize Efaroxan, an imidazoline α 2-antagonist that stimulated insulin secretion in rat pancreatic cells.

Brand Name: Vulcanchem
CAS No.: 533-68-6
VCID: VC21169470
InChI: InChI=1S/C6H11BrO2/c1-3-5(7)6(8)9-4-2/h5H,3-4H2,1-2H3
SMILES: CCC(C(=O)OCC)Br
Molecular Formula: C6H11BrO2
Molecular Weight: 195.05 g/mol

Ethyl 2-bromobutanoate

CAS No.: 533-68-6

Cat. No.: VC21169470

Molecular Formula: C6H11BrO2

Molecular Weight: 195.05 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-bromobutanoate - 533-68-6

Specification

CAS No. 533-68-6
Molecular Formula C6H11BrO2
Molecular Weight 195.05 g/mol
IUPAC Name ethyl 2-bromobutanoate
Standard InChI InChI=1S/C6H11BrO2/c1-3-5(7)6(8)9-4-2/h5H,3-4H2,1-2H3
Standard InChI Key XIMFCGSNSKXPBO-UHFFFAOYSA-N
SMILES CCC(C(=O)OCC)Br
Canonical SMILES CCC(C(=O)OCC)Br

Introduction

Physical and Chemical Properties

Ethyl 2-bromobutanoate possesses distinctive physical and chemical properties that determine its behavior in various chemical environments and influence its applications. The compound's structure, featuring both an ester group and a bromine atom at the alpha position, contributes to its unique reactivity profile and physical characteristics.

Basic Identification and Structural Parameters

The compound is characterized by specific identification parameters and structural features that are essential for its proper handling and application in chemical processes. These parameters are summarized in the following table:

PropertyValueSource
IUPAC NameEthyl 2-bromobutanoate
CAS Number533-68-6
Molecular FormulaC6H11BrO2
Molecular Weight195.05 g/mol
Physical StateColorless to slightly yellow liquid
Refractive Indexn²⁵D 1.4539 (literature value: n²⁵D 1.4543)

Structural Representation and Identifiers

For computational chemistry applications and database searches, specific structural identifiers are used to precisely represent ethyl 2-bromobutanoate:

PropertyValueSource
InChIInChI=1S/C6H11BrO2/c1-3-5(7)6(8)9-4-2/h5H,3-4H2,1-2H3
InChI KeyXIMFCGSNSKXPBO-UHFFFAOYSA-N
Canonical SMILESCCC(C(=O)OCC)Br

The chemical structure features a central carbon atom (C2) bonded to a bromine atom, an ethyl group, and a carboxylate ester group. This arrangement is critical to the compound's reactivity and applications in various chemical transformations. The carbon-bromine bond is particularly significant as it represents the reactive site for nucleophilic substitution reactions, which form the basis for many of the compound's synthetic applications.

Reactivity Profile

The reactivity of ethyl 2-bromobutanoate is primarily defined by two key structural features:

  • The alpha-bromo position, which is highly susceptible to nucleophilic substitution reactions

  • The ester functionality, which can undergo typical ester reactions such as hydrolysis and transesterification

These features make the compound particularly valuable in synthetic organic chemistry, where it serves as a versatile building block for constructing more complex molecular structures. The presence of the bromine atom at the alpha position creates an electrophilic center that readily reacts with various nucleophiles, including hydroxide ions, alkoxides, amines, and thiols.

Synthesis Methods

Ethyl 2-bromobutanoate can be synthesized through several methods, each with specific advantages depending on available starting materials and desired scale of production. The following methods represent established approaches to obtaining this compound with good yield and purity.

Esterification of 2-Bromobutyric Acid

A common synthetic approach involves the esterification reaction between 2-bromobutyric acid and ethanol. This method proceeds via a nucleophilic addition-elimination mechanism, with the reaction typically catalyzed by a strong acid such as sulfuric acid. The process involves the following steps:

  • Activation of the carboxylic acid by protonation

  • Nucleophilic attack by ethanol on the carbonyl carbon

  • Proton transfer and elimination of water to form the ester

The reaction can be represented as:
2-Bromobutyric acid + Ethanol → Ethyl 2-bromobutanoate + Water

This method is favored for laboratory-scale synthesis due to its straightforward approach and the widespread availability of the starting materials.

Decomposition of γ-Butyrolactone with HBr

An alternative synthesis method involves the decomposition of γ-butyrolactone with hydrogen bromide in the presence of ethanol. This approach, detailed in patent CN1453263A, offers an efficient route to ethyl γ-bromobutyrate with high yields .

The synthesis protocol involves the following key steps:

  • Reaction setup: In a 250ml flask equipped with electromagnetic stirring, constant pressure funnel, and tail gas receiving tube, combine γ-butyrolactone (34.4 grams, 0.4mol), absolute ethanol (80.0ml, 1.4mol), and red phosphorus (12.4 grams, 0.4mol).

  • Temperature control: Maintain a temperature of 10°C throughout the reaction.

  • Bromine addition: Add dropwise a mixture of bromine (32.0ml, 0.6mol) and water (approximately 14ml), with careful control of addition rate.

  • Workup: Pour the reaction mixture into 2.0% sodium carbonate ice water (200ml), separate the organic layer, and extract the water layer with chloroform.

  • Purification: Wash the combined organic layers, dry with molecular sieves, and distill under reduced pressure .

This method yields approximately 68.2 grams of colorless liquid ethyl γ-bromobutyrate, representing a yield of 87%. The product has a refractive index of n²⁵D 1.4539, closely matching the literature value of n²⁵D 1.4543 .

A modified version of this procedure, using adjusted quantities (25.8 grams of γ-butyrolactone, 61.5ml of absolute ethanol, 9.3 grams of red phosphorus, and 24.0ml of bromine), yields 51.5 grams of product with a yield of 86% .

These synthesis methods highlight the versatility of approaches to obtaining ethyl 2-bromobutanoate, with the choice of method depending on factors such as available reagents, desired scale, and specific laboratory capabilities.

Chemical Reactions

The chemical behavior of ethyl 2-bromobutanoate is characterized by its participation in various reaction types, with its reactivity primarily determined by the presence of the bromine atom at the alpha position and the ester functionality. Understanding these reactions is crucial for its application in synthetic chemistry.

Nucleophilic Substitution Reactions

The alpha-bromo position in ethyl 2-bromobutanoate is particularly susceptible to nucleophilic substitution reactions. The bromine atom serves as an excellent leaving group, facilitating substitution by various nucleophiles. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon bearing the bromine atom from the side opposite to the bromine, resulting in inversion of configuration at that carbon center.

Common nucleophiles that react with ethyl 2-bromobutanoate include:

  • Hydroxide ions (OH⁻): Resulting in the formation of alpha-hydroxy esters

  • Alkoxides (RO⁻): Leading to alpha-alkoxy esters

  • Amines (R₂NH): Producing alpha-amino esters

  • Thiols (RS⁻): Yielding alpha-thio esters

These substitution reactions are valuable for introducing various functional groups at the alpha position, enabling the synthesis of functionalized derivatives with diverse properties and applications.

Ester Hydrolysis

Like other esters, ethyl 2-bromobutanoate can undergo hydrolysis under acidic or basic conditions. The hydrolysis reaction cleaves the ester bond, resulting in the formation of 2-bromobutyric acid and ethanol.

Under basic conditions (saponification), the reaction proceeds as follows:
Ethyl 2-bromobutanoate + OH⁻ → 2-Bromobutanoate ion + Ethanol

The reaction typically employs sodium hydroxide or potassium hydroxide as the base. Subsequent acidification of the reaction mixture protonates the carboxylate ion to yield 2-bromobutyric acid.

Under acidic conditions, the hydrolysis proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack by water and elimination of ethanol:
Ethyl 2-bromobutanoate + H₂O + H⁺ → 2-Bromobutyric acid + Ethanol + H⁺

Reactions in Polymer Chemistry

In polymer chemistry, ethyl 2-bromobutanoate participates in controlled polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP). The carbon-bromine bond in the compound can undergo homolytic cleavage under appropriate conditions, generating a radical that initiates polymerization.

The compound can also serve as a precursor for the synthesis of cationic polymers, which have applications in various fields, including antibacterial materials. These reactions typically involve the transformation of the bromine-containing moiety into cationic groups through appropriate chemical modifications.

These chemical reactions demonstrate the versatility of ethyl 2-bromobutanoate in various synthetic contexts, enabling its use as a building block for the construction of diverse molecular structures and functional materials.

Applications in Organic Synthesis

Ethyl 2-bromobutanoate serves as a crucial intermediate in organic synthesis due to its unique reactivity profile. Its applications in this field are diverse and significant for the development of various complex molecules.

Role as a Synthetic Intermediate

Applications in Polymer Chemistry

Ethyl 2-bromobutanoate plays significant roles in polymer chemistry, particularly in controlled polymerization techniques and the development of specialized polymeric materials.

Atom Transfer Radical Polymerization

One of the notable applications of ethyl 2-bromobutanoate in polymer chemistry is its use as an initiator in Atom Transfer Radical Polymerization (ATRP). The presence of the carbon-bromine bond makes it suitable for initiating controlled radical polymerization processes, allowing for the synthesis of polymers with specific end groups and controlled molecular weights.

The mechanism involves the homolytic cleavage of the carbon-bromine bond, generating a radical that initiates polymerization. The process typically occurs under controlled conditions, often with the assistance of transition metal catalysts, to ensure uniform polymer growth and minimal side reactions.

Visible Light-Mediated Polymerization

The compound has been employed in polymerization reactions under visible light irradiation, contributing to the development of photo-controlled polymerization techniques. This application highlights its importance in modern polymer synthesis methods that aim for precise control over polymer properties.

Visible light-mediated polymerization offers advantages such as:

  • Mild reaction conditions

  • Spatial and temporal control over the polymerization process

  • Reduced energy consumption compared to traditional thermal polymerization

  • Compatibility with a wide range of monomers and functional groups

Development of Functional Polymers

Ethyl 2-bromobutanoate contributes to the synthesis of functional polymers with specific properties and applications. The incorporation of this compound into polymer structures can introduce functional groups that influence the polymer's chemical reactivity, physical properties, and compatibility with other materials.

For example, polymers derived from or incorporating ethyl 2-bromobutanoate may exhibit enhanced reactivity toward specific chemicals, improved thermal stability, or modified surface properties. These characteristics make such polymers valuable in various applications, from materials science to biomedical engineering.

Cationic Polymer Synthesis

The compound has been utilized in the development of cationic polymers, which have applications in various fields, including antibacterial materials. The synthesis of these polymers involves the use of ethyl 2-bromobutanoate as a precursor or modifier that contributes to the polymer's cationic character.

Cationic polymers synthesized with the involvement of ethyl 2-bromobutanoate may mimic the structure and function of antibacterial peptides, enhancing their potential for combating bacterial infections. This application demonstrates the compound's significance in the development of biomimetic materials with specific biological activities.

Applications in Antibacterial Research

Ethyl 2-bromobutanoate has gained attention in antibacterial research due to its potential contributions to the development of new antimicrobial agents and strategies.

Synthesis of Antibacterial Agents

The compound is utilized in synthesizing cationic polymers that mimic antibacterial peptides. These polymers exhibit significant potential in combating bacterial infections due to their ability to disrupt bacterial membranes. The structural features of ethyl 2-bromobutanoate contribute to the development of these antibacterial agents, providing essential building blocks for their synthesis.

Researchers have explored the use of this compound in developing new antimicrobial agents that demonstrate enhanced efficacy against resistant bacterial strains. This application highlights its significance in addressing the global challenge of antibiotic resistance through the development of novel antibacterial compounds.

Structure-Activity Relationship Studies

Ethyl 2-bromobutanoate and its derivatives have been subjects of structure-activity relationship studies aimed at understanding the factors influencing antibacterial efficacy. These studies investigate how modifications to the compound's structure affect its antibacterial properties, providing insights for the rational design of more effective antimicrobial agents.

The compound's role in these studies contributes to the broader effort of developing structure-based approaches to antibacterial drug design, which aims to optimize the interaction between antibacterial compounds and their bacterial targets.

Development of Antibacterial Materials

Beyond direct antibacterial agents, ethyl 2-bromobutanoate has applications in the development of materials with inherent antibacterial properties. This includes the synthesis of polymers, coatings, and other materials that incorporate antibacterial functionalities derived from or inspired by the compound.

Such materials have potential applications in various settings, from healthcare facilities to consumer products, where reducing bacterial contamination is a priority. The compound's contribution to this field demonstrates its versatility and significance in addressing practical challenges related to bacterial infections and contamination.

Comparison with Similar Compounds

Ethyl 2-bromobutanoate shares structural and functional similarities with several other compounds, but also exhibits distinct characteristics that set it apart. Understanding these similarities and differences is important for selecting the appropriate compound for specific applications.

Comparison with Ethyl 2-bromoisobutyrate

Ethyl 2-bromoisobutyrate is a structural analog of ethyl 2-bromobutanoate, differing in the arrangement of the carbon chain. While ethyl 2-bromobutanoate has a straight carbon chain, ethyl 2-bromoisobutyrate features a branched structure with two methyl groups at the alpha position instead of an ethyl group.

This structural difference influences their reactivity, with ethyl 2-bromoisobutyrate typically exhibiting different steric effects during nucleophilic substitution reactions. These differences can be exploited in synthetic applications where specific structural features are required in the final product.

Comparison with Other Alpha-Brominated Esters

Ethyl 2-bromobutanoate belongs to the broader family of alpha-brominated esters, which includes compounds like methyl 2-bromopropionate and ethyl 2-bromopropionate. These compounds share the common feature of a bromine atom at the alpha position relative to the ester group but differ in the length and structure of their carbon chains.

The variations in carbon chain length and structure influence properties such as boiling point, solubility, and reactivity patterns. For instance, longer chain analogs may exhibit lower volatility and different solubility profiles, while structural isomers may show varied reactivity due to steric effects.

Uniqueness of Ethyl 2-bromobutanoate

Despite similarities with other compounds, ethyl 2-bromobutanoate possesses unique features that make it valuable for specific applications. Its particular combination of the ethyl ester group and the alpha-bromo-butyl structure provides a balance of reactivity and stability that is advantageous in certain synthetic contexts.

The compound's specific reactivity profile, influenced by both electronic and steric factors, contributes to its usefulness in reactions requiring particular selectivity or specificity. These unique characteristics explain its prevalence in various synthetic applications despite the availability of structurally similar alternatives.

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